Cyanine5.5 hydrazide dichloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

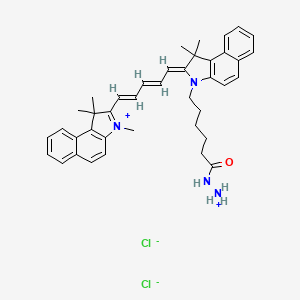

分子式 |

C40H46Cl2N4O |

|---|---|

分子量 |

669.7 g/mol |

IUPAC 名称 |

[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium dichloride |

InChI |

InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |

InChI 键 |

OZQXTPNFHISECI-UHFFFAOYSA-N |

手性 SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |

规范 SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

Cyanine5.5 Hydrazide Dichloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye that is a valuable tool in biological research and drug development. Its utility stems from its ability to react with carbonyl groups (aldehydes and ketones), allowing for the covalent labeling of a wide range of biomolecules. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its applications in various research areas.

The core structure of Cy5.5 provides its fluorescent properties, with an excitation maximum around 675-684 nm and an emission maximum in the 694-710 nm range. This places its fluorescence in the NIR spectrum, which is highly advantageous for biological imaging due to reduced background autofluorescence from tissues and deeper tissue penetration. The hydrazide functional group is key to its utility as a labeling reagent, as it readily reacts with aldehydes and ketones to form stable hydrazone bonds.

Chemical and Physical Properties

Cyanine5.5 hydrazide dichloride is a water-soluble, dark blue solid. Its key quantitative properties are summarized in the table below. It is important to note that the molecular weight can vary between suppliers, likely due to different salt forms or hydration states. Researchers should always refer to the manufacturer's certificate of analysis for the specific lot they are using.

| Property | Value | Source(s) |

| Molecular Formula | C40H46Cl2N4O | [1] |

| Molecular Weight | 669.74 g/mol | [1] |

| Excitation Maximum (λex) | 675 - 684 nm | [2][3] |

| Emission Maximum (λem) | 694 - 710 nm | [2][3] |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [2][4] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][5] |

| Solubility | Good in polar organic solvents (DMSO, DMF) | [6] |

| Storage Conditions | -20°C in the dark, desiccated | [7] |

Mechanism of Action: Labeling Chemistry

The primary application of Cyanine5.5 hydrazide is the covalent labeling of biomolecules containing or modified to contain aldehyde or ketone groups. The hydrazide moiety undergoes a condensation reaction with the carbonyl group to form a stable hydrazone linkage.

This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized with sodium periodate to generate aldehyde groups. This method offers a degree of site-specificity, as the modification occurs on the glycan chains, often away from the protein's active or binding sites.[7]

Experimental Protocols

I. Glycoprotein (Antibody) Labeling

This protocol describes the labeling of an antibody, a common glycoprotein, with Cyanine5.5 hydrazide.

A. Materials

-

Antibody (or other glycoprotein) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Sodium periodate (NaIO₄)

-

1 M Sodium acetate buffer, pH 5.5

-

Ethylene glycol

-

Purification column (e.g., Sephadex G-25) or spin column

-

Spectrophotometer

B. Protocol Steps

-

Preparation of Aldehyde Groups (Oxidation)

-

Prepare a fresh solution of 20 mM sodium periodate in 0.1 M sodium acetate buffer (pH 5.5).

-

To your protein solution (e.g., 5 mg/mL in 0.1 M sodium acetate, pH 5.5), add an equal volume of the sodium periodate solution.

-

Incubate for 30 minutes on ice or 10 minutes at room temperature, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.

-

Remove excess periodate and byproducts by desalting or dialysis into 0.1 M sodium acetate, pH 5.5.

-

-

Labeling Reaction

-

Prepare a 10 mg/mL stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.

-

Add the Cyanine5.5 hydrazide stock solution to the oxidized glycoprotein solution. A molar ratio of 20-50 moles of dye per mole of protein is a good starting point for optimization.

-

Incubate for 2 hours at room temperature with gentle stirring, protected from light.

-

-

Purification of the Conjugate

-

Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column.

-

Elute with PBS or another suitable buffer.

-

Collect the first colored fraction, which contains the labeled protein.

-

II. Quantification of Labeling: Degree of Labeling (DOL) Calculation

The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and reproducibility of conjugates.

A. Protocol

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~680 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law:

-

[Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5.

-

-

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

-

[Protein] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5.5, the CF₂₈₀ is approximately 0.03.[2]

-

-

Calculate the DOL:

-

DOL = [Dye] / [Protein]

-

An optimal DOL for antibodies is typically between 2 and 6. Higher ratios can lead to fluorescence quenching and may affect the antibody's function.

Applications in Research and Drug Development

Cyanine5.5 hydrazide is a versatile tool with numerous applications, primarily centered around its use in creating fluorescently labeled biomolecules.

-

In Vivo Imaging: The NIR fluorescence of Cy5.5 makes it ideal for whole-animal imaging, allowing for the tracking of labeled cells, antibodies, or drug carriers in real-time.[8]

-

Immunofluorescence and Immunohistochemistry: Cy5.5-labeled antibodies are used to visualize the location of specific antigens in cells and tissues with high sensitivity and low background.

-

Flow Cytometry: Labeled antibodies can be used to identify and sort cell populations based on the expression of specific cell surface markers.

-

Drug Delivery and Nanoparticle Tracking: By conjugating Cy5.5 hydrazide to drug delivery systems (e.g., nanoparticles, liposomes), their biodistribution, targeting efficiency, and cellular uptake can be monitored.

Synthesis Overview

The synthesis of cyanine dyes is a multi-step process. A generalized modular approach for the synthesis of asymmetric cyanine dyes involves the formation of an indolium derivative, followed by the creation of a hemicyanine, and finally, the formation of the cyanine dye.[9] The functional group, in this case, the protected hydrazide, is often introduced in the final steps to prevent its degradation during the synthesis.[9]

Conclusion

This compound is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its reactivity towards carbonyl groups, combined with its favorable spectral properties, makes it an indispensable tool for researchers in various fields, including cell biology, immunology, oncology, and drug development. The detailed protocols and information provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this dye in their experimental workflows.

References

- 1. medkoo.com [medkoo.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine5.5 Dye | AxisPharm [axispharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. lifetein.com [lifetein.com]

- 9. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanine5.5 Hydrazide Dichloride

This technical guide provides a comprehensive overview of the chemical and physical properties of Cyanine5.5 hydrazide dichloride, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental protocols for its application in biomolecule labeling, and the fundamental chemical reactions it undergoes.

Core Chemical and Physical Properties

This compound is a carbonyl-reactive dye widely utilized for the fluorescent labeling of biomolecules.[1] Its reactivity is centered on the hydrazide functional group, which readily condenses with aldehydes and ketones to form stable hydrazone linkages.[1][2] This makes it particularly suitable for labeling glycoproteins, where aldehyde groups can be generated through periodate oxidation of sugar moieties.[1][3]

The key properties of this compound are summarized in the tables below. It is important to note that values for molecular weight, spectral properties, and quantum yield can vary between different suppliers due to variations in the counter-ion and measurement conditions.

General Properties

| Property | Value | Source |

| Appearance | Dark blue powder | [4] |

| Molecular Formula | C40H46Cl2N4O | [5] |

| Molecular Weight | 669.7 g/mol | [5] |

| 569.6 g/mol | [6] | |

| 1159.13 g/mol | [7] | |

| Solubility | Soluble in DMSO, DMF, DCM | [5] |

| 10 mM in DMSO | [7] | |

| Storage Conditions | Store at -20°C, protected from light. Desiccate. | [1] |

Spectral Properties

| Property | Value | Source |

| Excitation Maximum (λex) | 684 nm | [1] |

| 673 nm | [5] | |

| 683 nm | [7] | |

| Emission Maximum (λem) | 710 nm | [1] |

| 707 nm | [5] | |

| 703 nm | [7] | |

| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [1] |

| 209,000 cm⁻¹M⁻¹ | [5] | |

| 250,000 cm⁻¹M⁻¹ | [7] | |

| Fluorescence Quantum Yield (Φ) | 0.2 | [1][5] |

| 0.27 | [7] |

Reactivity and Mechanism

The primary utility of Cyanine5.5 hydrazide lies in its specific reactivity towards carbonyl groups (aldehydes and ketones). The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form a stable hydrazone bond. This reaction is particularly effective for labeling glycoproteins after the generation of aldehyde groups through mild periodate oxidation of sialic acid residues.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]

- 5. Cy5.5 hydrazide | BroadPharm [broadpharm.com]

- 6. Cyanine5 hydrazide | C32H42Cl2N4O | CID 154723797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyanine 5.5 hydrazide [equivalent to Cy5.5® hydrazide] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of Cyanine5.5 Hydrazide Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye functionalized with a hydrazide moiety. This reactive group makes it an invaluable tool for the covalent labeling of biomolecules containing carbonyl groups, such as aldehydes and ketones. Its application is particularly prominent in the field of glycobiology for the site-specific labeling of glycoproteins, as well as for the detection of carbonyl groups generated from oxidative stress. The NIR fluorescence properties of the Cy5.5 core, characterized by deep tissue penetration and low autofluorescence, make it exceptionally well-suited for in vivo imaging applications.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for Cyanine5.5 hydrazide dichloride.

Physicochemical and Spectral Properties

This compound is the salt form of the cyanine dye, enhancing its solubility and stability. The core structure consists of two indole rings connected by a polymethine chain, which is responsible for its characteristic spectral properties in the near-infrared region.

Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Hydrazide

| Property | Value | Reference(s) |

| Molecular Formula | C40H46Cl2N4O | [3] |

| Molecular Weight | 669.7 g/mol | [3] |

| Excitation Maximum (λex) | 673 nm | [3] |

| Emission Maximum (λem) | 707 nm | [3] |

| Molar Extinction Coefficient (ε) | 209,000 M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ) | 0.2 | [3] |

| Solubility | DMSO, DMF, DCM | [3] |

| Storage Conditions | -20°C, protected from light | [1][4] |

Core Mechanism of Action: Hydrazone Bond Formation

The primary mechanism of action of Cyanine5.5 hydrazide is the nucleophilic reaction between its hydrazide group (-CONHNH₂) and a carbonyl group (aldehyde or ketone) on a target molecule. This reaction results in the formation of a stable covalent hydrazone bond (-C=N-NH-).[1][2]

The reaction proceeds in two main steps:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate.

-

Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.

Caption: Mechanism of hydrazone bond formation between Cyanine5.5 hydrazide and a carbonyl group.

Influence of pH on Reaction Kinetics

The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. However, at a very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows down the reaction. Consequently, there is an optimal pH range for this reaction, typically between 4.5 and 6.0.[5][6] For many bioconjugation applications, especially with glycoproteins, a pH of around 5.5 is commonly used to balance reaction efficiency and protein stability.[7]

Stability of the Hydrazone Bond

Hydrazone bonds are generally more stable than imine bonds (Schiff bases) formed from primary amines.[8] However, the stability of the hydrazone linkage is pH-dependent and can be reversible under acidic conditions. This property can be advantageous for designing pH-sensitive drug delivery systems. For most bioimaging applications where stable conjugation is desired, the reaction conditions are optimized to favor the formation and stability of the hydrazone bond. Aromatic aldehydes tend to form more stable hydrazones than aliphatic aldehydes due to resonance stabilization.[5]

Experimental Protocols

A common application of Cyanine5.5 hydrazide is the labeling of glycoproteins. This process involves two key stages: the generation of aldehyde groups on the glycan moieties through periodate oxidation, followed by the reaction with the hydrazide dye.

Caption: General experimental workflow for labeling glycoproteins with Cyanine5.5 hydrazide.

Periodate Oxidation of Glycoproteins

This protocol generates aldehyde groups on the sugar moieties of glycoproteins.

-

Materials:

-

Glycoprotein (e.g., antibody)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

Glycerol or ethylene glycol

-

Desalting column or dialysis cassette

-

-

Procedure:

-

Prepare a solution of the glycoprotein at a concentration of 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[7]

-

Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.

-

Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.

-

Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.[9]

-

Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for an additional 5-10 minutes.

-

Remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against 0.1 M sodium acetate buffer, pH 5.5.[7]

-

Labeling with Cyanine5.5 Hydrazide

-

Materials:

-

Oxidized glycoprotein

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare a stock solution of Cyanine5.5 hydrazide in DMSO (e.g., 10-50 mM).[7]

-

Add the Cyanine5.5 hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 50-fold molar excess of the dye is often used.[3][9]

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.[9]

-

Purification of the Labeled Conjugate

It is crucial to remove unreacted dye after the labeling reaction.

-

Methods:

-

Spin Columns/Gel Filtration: This is a rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).[10][11]

-

Dialysis: This method is also effective but more time-consuming. Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes.

-

Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated per protein molecule. It can be determined spectrophotometrically.

-

Procedure:

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~673 nm, A_max).

-

Calculate the concentration of the dye using the Beer-Lambert law and the molar extinction coefficient of Cy5.5.

-

Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm. A correction factor (CF = A₂₈₀ of free dye / A_max of free dye) is used for this.

-

The DOL is the molar ratio of the dye to the protein.

-

Table 2: Quantitative Parameters for Glycoprotein Labeling

| Parameter | Recommended Value/Range | Reference(s) |

| Oxidation | ||

| Glycoprotein Concentration | 2-5 mg/mL | [7] |

| Sodium Periodate Concentration | 10 mM | [9] |

| Oxidation Time | 20-30 minutes | [9] |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | [7] |

| Labeling | ||

| Dye:Protein Molar Ratio | 10:1 to 50:1 (optimize) | [3][9] |

| Labeling Time | 2-4 hours | [9] |

| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | [7] |

| Characterization | ||

| Optimal DOL for Antibodies | 2-4 | [10] |

Applications

The primary application of Cyanine5.5 hydrazide is in the fluorescent labeling of biomolecules for various research and diagnostic purposes.

-

Glycoprotein Labeling: Site-specific labeling of antibodies, enzymes, and other glycoproteins on their carbohydrate moieties. This is particularly advantageous for antibodies as the glycosylation sites are often located in the Fc region, away from the antigen-binding site, thus preserving its function.[1][2]

-

Detection of Oxidative Stress: Carbonyl groups are introduced into proteins as a result of oxidative stress. Cy5.5 hydrazide can be used to detect and quantify these modifications.[4]

-

In Vivo Imaging: The NIR fluorescence of Cy5.5 allows for deep tissue imaging in animal models to track the biodistribution and targeting of labeled biomolecules.[1][2]

-

Flow Cytometry and Fluorescence Microscopy: Labeled antibodies and other proteins are widely used in these techniques for cellular imaging and analysis.

Troubleshooting

Table 3: Troubleshooting Guide for Glycoprotein Labeling

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | Incomplete oxidation. | Ensure periodate solution is fresh. Optimize oxidation time and concentration. |

| Non-optimal pH for labeling. | Verify the pH of the reaction buffer is between 4.5 and 6.0. | |

| Presence of primary amines in the buffer. | Use amine-free buffers (e.g., acetate, phosphate). | |

| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of the dye stock solution added to a minimum. |

| Protein instability at acidic pH. | Perform the reaction at the higher end of the optimal pH range (e.g., pH 6.0). | |

| High Background Signal | Incomplete removal of unreacted dye. | Repeat the purification step (e.g., use a second spin column) or increase dialysis time. |

| Low Fluorescence Signal | Over-labeling causing self-quenching. | Reduce the dye-to-protein molar ratio in the labeling reaction. |

| Photobleaching of the dye. | Protect the dye and labeled conjugate from light during all steps. |

Conclusion

This compound is a powerful tool for the fluorescent labeling of carbonyl-containing biomolecules. Its mechanism of action, based on the formation of a stable hydrazone bond, allows for specific and efficient conjugation. By understanding the reaction kinetics and optimizing the experimental protocols, researchers can effectively utilize this reagent for a wide range of applications, particularly in the fields of glycobiology, drug development, and in vivo imaging.

References

- 1. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]

- 2. abcam.com [abcam.com]

- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 4. researchgate.net [researchgate.net]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. PEG Hydrazide | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral and Experimental Properties of Cyanine5.5 Hydrazide Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) hydrazide dichloride, a near-infrared (NIR) fluorescent dye. This document details its spectral properties, experimental protocols for biomolecule conjugation and cellular imaging, and its application in studying cellular signaling pathways.

Core Spectral and Physical Properties

Cyanine5.5 hydrazide is a reactive dye that is particularly useful for labeling biomolecules containing carbonyl groups, such as aldehydes and ketones. It is frequently used for in-depth tissue imaging due to its emission in the near-infrared spectrum, which minimizes interference from tissue autofluorescence.[1][2] The hydrazide moiety allows for specific conjugation to glycoproteins that have been oxidized to create aldehyde groups, providing a targeted labeling strategy.[3]

Quantitative data from various suppliers have been compiled to provide a comprehensive overview of the dye's characteristics. It is important to note that slight variations in spectral values and molecular weights are common between different manufacturers.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 673 - 684 nm | [4][5][6] |

| Emission Maximum (λem) | 694 - 710 nm | [4][5][6][7] |

| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [4][5][6][8] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5][6] |

| Molecular Weight | ~569.6 - 1159.13 g/mol | [1][4][5] |

| Solubility | Good in polar organic solvents (DMSO, DMF) | [5][6] |

Biomolecule Conjugation: Experimental Protocol

The primary application of Cyanine5.5 hydrazide is the covalent labeling of biomolecules. The following protocol details a common method for conjugating Cy5.5 hydrazide to antibodies through the oxidation of their carbohydrate residues.

Protocol: Antibody Labeling with Cyanine5.5 Hydrazide

This two-step protocol first generates reactive aldehyde groups on the antibody's carbohydrate chains, which then react with the hydrazide group of the dye.

Materials:

-

Antibody solution (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)

-

Sodium meta-periodate (NaIO₄), 20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5 (prepare fresh)

-

Cyanine5.5 hydrazide dichloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

0.1 M Sodium Acetate Buffer, pH 5.5

Procedure:

Step 1: Oxidation of Antibody

-

Prepare the antibody solution at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.

-

Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the antibody solution.

-

Incubate the reaction mixture for 5-30 minutes at room temperature in the dark. The incubation time can be adjusted to control the number of oxidized sites.[6]

-

Immediately following incubation, remove the excess periodate by purifying the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.

Step 2: Conjugation with Cyanine5.5 Hydrazide

-

Immediately before use, prepare a 10 mg/mL stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.

-

Add the Cyanine5.5 hydrazide solution to the purified, oxidized antibody solution. A molar excess of 20-50 fold of dye to antibody is a typical starting point.

-

Incubate the reaction for 2 hours to overnight at room temperature in the dark.

-

Purify the labeled antibody conjugate from excess, unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

Calculating the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically using the following formula:

DOL = (A_max × ε_Ab) / [(A_280 - (A_max × CF_280)) × ε_dye]

Where:

-

A_max is the absorbance of the conjugate at the λ_max of Cy5.5.

-

A_280 is the absorbance of the conjugate at 280 nm.

-

ε_Ab is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Cy5.5 hydrazide at its λ_max.

-

CF_280 is the correction factor for the absorbance of the dye at 280 nm (A_280 of dye / A_max of dye).

Experimental Workflow for Glycoprotein Labeling and Analysis

The workflow for labeling and analyzing glycoproteins from complex biological samples involves several key steps, from sample preparation to mass spectrometry analysis.

Caption: Workflow for labeling and analysis of glycoproteins.

Application in Cellular Imaging and Signaling Pathway Analysis

Cyanine5.5 hydrazide-labeled probes, particularly antibodies, are powerful tools for visualizing specific cellular targets and studying their role in signaling pathways. For example, antibodies targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer, can be labeled with Cy5.5 for in-vivo imaging and tracking.[5][9]

EGFR Signaling Pathway

The binding of a Cy5.5-labeled anti-EGFR antibody, such as Cetuximab, can be used to visualize EGFR-expressing tumor cells.[5] This interaction blocks the natural ligand binding and subsequent activation of the downstream signaling cascade, which has therapeutic implications.

Caption: EGFR signaling pathway and inhibition by a Cy5.5-labeled antibody.

Cellular Staining Protocols

Cyanine5.5 hydrazide can be used to label cell surface glycoproteins for analysis by fluorescence microscopy and flow cytometry.

Protocol: Cell Surface Glycoprotein Staining

This protocol is adapted for labeling adherent cells.

Materials:

-

Adherent cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS), pH 6.5

-

Sodium meta-periodate (NaIO₄), 2 mM in cold PBS, pH 6.5 (prepare fresh)

-

Cyanine5.5 hydrazide staining solution (10-50 µM in PBS, pH 6.5)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Wash cells grown on coverslips three times with cold PBS, pH 6.5.

-

Incubate the cells with a freshly prepared 2 mM solution of sodium meta-periodate in cold PBS, pH 6.5 for 15 minutes on ice in the dark. This step gently oxidizes cell surface sialic acids to create aldehydes.

-

Wash the cells three times with cold PBS, pH 6.5 to remove the periodate.

-

Incubate the cells with the Cyanine5.5 hydrazide staining solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS, pH 6.5 to remove unbound dye.

-

Mount the coverslips onto glass slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (e.g., Excitation: ~650 nm, Emission: ~670 nm).

Protocol: Flow Cytometry Analysis

This protocol provides a general guideline for analyzing labeled cell suspensions.

Materials:

-

Cell suspension

-

PBS, pH 6.5

-

Sodium meta-periodate (NaIO₄), 2 mM in cold PBS, pH 6.5 (prepare fresh)

-

Cyanine5.5 hydrazide staining solution (10-50 µM in PBS, pH 6.5)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Harvest and wash cells, then resuspend them in cold PBS, pH 6.5 at a concentration of 1 x 10⁶ cells/mL.

-

Add an equal volume of cold 2 mM sodium meta-periodate solution and incubate for 15 minutes on ice in the dark.

-

Wash the cells three times with cold PBS, pH 6.5 by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellet in the Cyanine5.5 hydrazide staining solution.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Wash the cells three times with flow cytometry staining buffer.

-

Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5.5.

This guide provides a foundational understanding of this compound for research and development applications. For specific experimental designs, further optimization of the provided protocols may be necessary.

References

- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Multimodality Imaging of Integrin αvβ3 Expression [thno.org]

- 7. Integrin Targeting for Tumor Optical Imaging [thno.org]

- 8. researchgate.net [researchgate.net]

- 9. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5.5 Hydrazide Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Cyanine5.5 hydrazide dichloride, a near-infrared (NIR) fluorescent dye. This document details the dye's excitation and emission characteristics, quantum yield, and molar absorptivity. Furthermore, it offers detailed experimental protocols for spectral measurements and common applications, including the labeling of glycoproteins.

Core Spectral and Photophysical Properties

This compound is a reactive dye featuring a hydrazide group that readily reacts with aldehydes and ketones. This characteristic makes it particularly useful for labeling biomolecules that either naturally contain these functional groups or can be chemically modified to expose them. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and reduced background autofluorescence, making it an ideal candidate for in vivo imaging applications.

The key spectral properties of this compound are summarized in the table below. Data from various suppliers are presented to provide a comprehensive range of expected values.

| Property | Value | Source |

| Excitation Maximum (λex) | 673 nm | BroadPharm[1] |

| 683 nm | AAT Bioquest[2][3] | |

| 684 nm | Lumiprobe[4][5] | |

| 678 nm | FluoroFinder[6] | |

| ~675 nm | R&D Systems[7] | |

| ~675 nm | AxisPharm[8] | |

| Emission Maximum (λem) | 707 nm | BroadPharm[1] |

| 703 nm | AAT Bioquest[2][3] | |

| 710 nm | Lumiprobe[4][5] | |

| 695 nm | FluoroFinder[6] | |

| ~694 nm | R&D Systems[7] | |

| ~694 nm | AxisPharm[8] | |

| Molar Extinction Coefficient (ε) | 209,000 cm⁻¹M⁻¹ | BroadPharm[1] |

| 250,000 cm⁻¹M⁻¹ | AAT Bioquest[2] | |

| 198,000 cm⁻¹M⁻¹ | Lumiprobe[4][5] | |

| Fluorescence Quantum Yield (Φ) | 0.2 | BroadPharm[1] |

| 0.27 | AAT Bioquest[2] | |

| 0.2 | Lumiprobe[4][5] | |

| Solubility | DMSO, DMF, DCM | BroadPharm[1] |

| DMSO | AAT Bioquest[2] | |

| Good in polar organic solvents (DMF, DMSO, alcohols) | Lumiprobe[4][5] |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, methanol)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-5 mM.

-

Dilute the stock solution in the desired final solvent to a concentration that results in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrophotometer to the known excitation maximum of Cyanine5.5 hydrazide (e.g., 675 nm).

-

Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength to avoid scattered light, and extending to approximately 800 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrophotometer to the determined emission maximum (e.g., 705 nm).

-

Scan a range of excitation wavelengths, for instance, from 550 nm to 700 nm.

-

The wavelength that produces the highest fluorescence intensity corresponds to the excitation maximum (λex).

-

Caption: Workflow for determining the excitation and emission spectra of a fluorophore.

Labeling of Glycoproteins with this compound

This protocol describes the labeling of glycoproteins, such as antibodies, through the reaction of Cyanine5.5 hydrazide with aldehyde groups generated by periodate oxidation of sugar moieties.

Materials:

-

Glycoprotein (e.g., antibody) solution

-

This compound

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium acetate buffer, pH 5.5

-

DMSO

-

Purification column (e.g., gel filtration)

Procedure:

-

Periodate Oxidation of Glycoprotein:

-

Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use this solution immediately.

-

Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in the same sodium acetate buffer.

-

Mix equal volumes of the periodate solution and the glycoprotein solution.

-

Incubate the reaction for 5-30 minutes at room temperature in the dark. The duration can be adjusted to control the extent of oxidation.[9]

-

Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).

-

-

Hydrazide Labeling:

-

Prepare a 50 mM solution of this compound in DMSO.

-

Add the hydrazide solution to the oxidized glycoprotein solution. A typical molar ratio is 10-20 fold excess of the dye.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Purification:

-

Purify the labeled glycoprotein from the unreacted dye using a gel filtration column.

-

Caption: Step-by-step workflow for labeling glycoproteins with Cyanine5.5 hydrazide.

Application in Near-Infrared (NIR) In Vivo Imaging

The favorable spectral properties of Cyanine5.5, particularly its emission in the NIR window (700-900 nm), make it highly suitable for in vivo fluorescence imaging.[10] This is due to the reduced absorption and scattering of light by biological tissues at these wavelengths, allowing for deeper penetration and higher signal-to-noise ratios.

The general workflow for in vivo imaging using a Cyanine5.5-labeled probe is depicted below.

Caption: A typical workflow for in vivo near-infrared fluorescence imaging.

References

- 1. emeraldcloudlab.com [emeraldcloudlab.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 6. avantesusa.com [avantesusa.com]

- 7. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

In-Depth Technical Guide to Cyanine5.5 Hydrazide: Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) hydrazide, a near-infrared (NIR) fluorescent dye, and its application in bioconjugation. Detailed experimental protocols for spectral characterization and glycoprotein labeling are presented, alongside visualizations of key workflows and signaling pathways.

Core Spectral and Photophysical Properties of Cyanine5.5 Hydrazide

Cyanine5.5 hydrazide is a reactive dye featuring a hydrazide group that readily couples with aldehydes and ketones, making it an excellent tool for labeling biomolecules such as oxidized glycoproteins, antibodies, and other carbonyl-containing compounds. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and reduced background autofluorescence, which is highly advantageous for in vivo imaging applications.

The key spectral properties of Cyanine5.5 hydrazide are summarized in the table below. It is important to note that the exact absorbance and emission maxima can vary slightly depending on the solvent environment and other experimental conditions.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | ~673 - 683 nm | [1][2] |

| Emission Maximum (λem) | ~694 - 707 nm | [1][2][3][4] |

| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M-1cm-1 | |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1][3] |

| Recommended Solvents | DMSO, DMF | [1] |

Experimental Protocols

Measurement of Absorbance and Emission Spectra

This protocol outlines the procedure for determining the absorbance and emission maxima of Cyanine5.5 hydrazide.

Materials:

-

Cyanine5.5 hydrazide

-

Spectroscopic grade dimethyl sulfoxide (DMSO) or other appropriate solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Cyanine5.5 hydrazide in spectroscopic grade DMSO. The concentration should be accurately determined for subsequent calculations.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, the concentration should be adjusted to yield an absorbance value between 0.02 and 0.1 at the expected maximum to ensure linearity and avoid inner filter effects. For fluorescence measurements, a more dilute solution is typically used.

-

Absorbance Spectrum Measurement:

-

Use a UV-Vis spectrophotometer.

-

Use the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of the working solution across a wavelength range of approximately 600 nm to 750 nm.

-

The wavelength at which the highest absorbance is recorded is the absorbance maximum (λabs).

-

-

Emission Spectrum Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined absorbance maximum (λabs).

-

Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to about 800 nm.

-

The wavelength at the peak of the emission spectrum is the emission maximum (λem).

-

Ensure that the raw fluorescence spectra are corrected for the wavelength-dependent response of the instrument's detector and optics, a feature available in most modern spectrofluorometers.

-

Labeling of Glycoproteins with Cyanine5.5 Hydrazide

This protocol describes a common application of Cyanine5.5 hydrazide: the labeling of glycoproteins through the generation of aldehyde groups via periodate oxidation.

Materials:

-

Glycoprotein (e.g., an antibody)

-

Sodium meta-periodate (NaIO4)

-

0.1 M Sodium acetate buffer, pH 5.5

-

Cyanine5.5 hydrazide

-

Dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Periodate Oxidation of Glycoprotein:

-

Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.

-

Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.

-

Add an equal volume of the periodate solution to the protein solution.

-

Incubate the mixture for 5-15 minutes at room temperature in the dark. This reaction cleaves the vicinal diols of the sugar residues to form aldehyde groups.

-

Immediately purify the oxidized glycoprotein from excess periodate using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5.

-

-

Hydrazide Labeling:

-

Prepare a 50 mM stock solution of Cyanine5.5 hydrazide in DMSO.

-

Add a calculated amount of the Cyanine5.5 hydrazide solution to the purified, oxidized glycoprotein solution. A typical molar ratio is 10-20 fold excess of the dye to the protein, but this may need optimization.

-

Incubate the reaction mixture for 2 hours at room temperature in the dark. The hydrazide group of the dye will react with the aldehyde groups on the glycoprotein to form a stable hydrazone bond.

-

-

Purification of the Labeled Glycoprotein:

-

Remove the unreacted dye by gel filtration (e.g., a G-25 column) or dialysis.

-

The purified, fluorescently labeled glycoprotein is now ready for use in downstream applications such as cell imaging or flow cytometry.

-

Visualizations

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Navigating the Aqueous Environment with Cyanine5.5 Hydrazide Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical question of the water solubility of Cyanine5.5 hydrazide dichloride, a near-infrared fluorescent dye essential for labeling biomolecules. Understanding its solubility is paramount for the successful design and execution of experiments in aqueous environments, particularly in the context of bioconjugation and in vivo imaging. While seemingly straightforward, the water solubility of this compound is nuanced, necessitating a careful approach to its handling and use.

The Solubility Profile of this compound

The water solubility of this compound is a subject of conflicting reports, with some sources indicating moderate solubility and others describing it as practically insoluble. This discrepancy highlights the importance of operational solubility for experimental success. For practical purposes in a laboratory setting, it is best approached as a compound with limited aqueous solubility.

To achieve the necessary concentrations for efficient labeling of biomolecules in aqueous buffers, the use of an organic co-solvent is standard practice. Organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to prepare a concentrated stock solution of the dye, which is then added to the aqueous reaction mixture containing the target biomolecule.

| Property | Value | Source(s) |

| Water Solubility | Practically insoluble (< 2 µM) | [1] |

| Moderate solubility | [2][3] | |

| Solubility in Organic Solvents | Good in DMSO, DMF, and alcohols | [1][4] |

Experimental Protocol: Labeling of Glycoproteins with this compound

The primary application of this compound is the fluorescent labeling of molecules containing aldehyde or ketone groups. A common target is glycoproteins, where the cis-diol groups of sugar residues can be oxidized to generate aldehydes using sodium periodate. These aldehydes then serve as reactive sites for conjugation with the hydrazide group of the dye, forming a stable hydrazone linkage.

Here is a detailed, two-stage protocol for the labeling of a glycoprotein, such as an antibody, with this compound.

Stage 1: Generation of Aldehyde Groups on the Glycoprotein

-

Buffer Preparation: Prepare a 0.1 M sodium acetate buffer with a pH of 5.5.

-

Protein Solution: Dissolve the glycoprotein in the sodium acetate buffer to a final concentration of 5 mg/mL.

-

Periodate Solution: Prepare a 20 mM sodium meta-periodate solution in the same sodium acetate buffer. This solution should be freshly prepared immediately before use.

-

Oxidation Reaction: Mix equal volumes of the protein solution and the periodate solution. Incubate the reaction for 5 minutes at room temperature.

-

Purification: Immediately after incubation, remove the excess periodate by desalting or dialysis against the 0.1 M sodium acetate buffer (pH 5.5).

Stage 2: Conjugation with this compound

-

Dye Stock Solution: Prepare a 50 mM stock solution of this compound in high-quality, anhydrous DMSO.

-

Labeling Reaction: To the purified, aldehyde-containing protein solution, add the this compound stock solution. A typical molar ratio is a 10- to 20-fold molar excess of the dye to the protein. For example, add 200 µL of the 50 mM dye solution to 2 mL of the protein solution.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

-

Final Purification: Purify the labeled glycoprotein from the unreacted dye using gel filtration or dialysis.

References

A Technical Guide to the Storage and Stability of Cyanine5.5 Hydrazide Dichloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the critical storage and stability considerations for Cyanine5.5 (Cy5.5) hydrazide dichloride, a near-infrared (NIR) fluorescent dye. Adherence to proper handling and storage protocols is paramount for ensuring the dye's performance, reproducibility of experimental results, and overall longevity.

Overview of Cyanine5.5 Hydrazide Dichloride

Cyanine5.5 hydrazide is a carbonyl-reactive fluorescent dye used for labeling biomolecules containing aldehyde or ketone groups.[1] Its utility in labeling glycoproteins (e.g., antibodies) after periodate oxidation or proteins subjected to oxidative stress makes it a valuable tool in biological imaging and analysis.[2] The dye's spectral properties in the near-infrared range (~673 nm excitation, ~707 nm emission) are particularly advantageous for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][3] However, like most cyanine dyes, its polymethine chain is susceptible to degradation from environmental factors, necessitating strict storage and handling procedures.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation. The optimal conditions differ for the compound in its solid, lyophilized form versus in a stock solution.

Solid Form

The lyophilized powder is the most stable form of the dye. To maximize its shelf life, it should be stored under the conditions outlined in Table 1. The primary concerns for the solid dye are moisture and light. Upon receipt, it is crucial to store the vial in a desiccated environment and protect it from all light sources.

`dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.5,7.5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.7];

// Nodes A [label="Receive Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Store Immediately at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Place in Secondary Container\nwith Desiccant", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wrap in Foil to\nProtect from Light", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Equilibrate to Room Temp\nBefore Opening", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Prepare Stock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; } ` Caption: Workflow for handling and storage of solid Cyanine5.5 hydrazide.

Table 1: Storage Recommendations for Solid this compound

| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |

| Temperature | -20°C | Standard for long-term stability of fluorescent dyes. | [3][4] |

| Atmosphere | Desiccated | The compound is hygroscopic; moisture can accelerate degradation. | [2][4] |

| Light | In the dark (e.g., wrapped in foil) | Prevents photobleaching and light-induced degradation. | [4][5] |

| Shelf Life | 12 to 24 months | When stored under the recommended conditions. | [4][5] |

| Transport | Room temperature | Stable for short periods (up to 3 weeks) during shipping. | [4] |

Stock Solutions

Once dissolved, the stability of Cy5.5 hydrazide decreases. The choice of solvent and storage temperature is critical. High-quality, anhydrous-grade solvents such as DMSO or DMF are recommended.[3] It is particularly important to use fresh, newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively affect solubility and stability.[6]

`dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.5,7.5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=3, height=0.8];

// Nodes A [label="Factors Leading to\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reactive Oxygen Species", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Extreme pH", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Elevated Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Loss of Fluorescence\n(Photobleaching)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; A -> C [color="#5F6368"]; A -> D [color="#5F6368"]; A -> E [color="#5F6368"]; B -> F [label="Primary Cause", fontsize=9, fontcolor="#4285F4"]; C -> F [label="Chemical Attack", fontsize=9, fontcolor="#4285F4"]; D -> F [label="Structural Change", fontsize=9, fontcolor="#4285F4"]; E -> F [label="Accelerant", fontsize=9, fontcolor="#4285F4"]; } ` Caption: Key environmental factors that contribute to cyanine dye degradation.

Table 2: Storage Recommendations for this compound Stock Solutions

| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |

| Solvent | Anhydrous DMSO, DMF | Soluble in polar organic solvents. Avoid moisture. | [3][6] |

| Short-Term Storage | -20°C for up to 1 month | For frequent use. Minimize freeze-thaw cycles. | [6] |

| Long-Term Storage | -80°C for up to 6 months | Aliquot into single-use vials to prevent repeated temperature changes. | [6] |

| Handling | Sealed vials, protected from light | Prevents solvent evaporation, moisture ingress, and photobleaching. | [6] |

Stability Profile

The stability of cyanine dyes is influenced by their chemical environment, with light exposure being the most significant factor.

Photostability

Cyanine dyes are susceptible to photobleaching, a process where the fluorophore is irreversibly damaged by light, leading to a loss of fluorescence. Cy5.5 is known to be more prone to photobleaching than shorter-wavelength cyanine dyes like Cy3.[7][8] The rate of photobleaching is highly dependent on illumination intensity, the presence of oxygen, and the local chemical environment.[9]

For applications requiring intense or prolonged light exposure, such as time-lapse microscopy, the use of antifade reagents or reductive/oxidative systems (ROXS) in the imaging buffer can enhance photostability.[10][11]

pH and Solvent Stability

While specific data for Cy5.5 hydrazide is limited, cyanine dyes generally exhibit the best stability in neutral to slightly basic buffers (pH 7-8.5). Deprotection of cyanine dye-labeled oligonucleotides is often recommended at room temperature with ammonium hydroxide, as elevated temperatures can degrade Cy5 and Cy5.5.[8] The introduction of sulfonic acid groups can increase the water solubility and slightly improve the optical stability of cyanine dyes.[]

Experimental Protocol: Photostability Assessment

To quantitatively assess the photostability of Cy5.5 hydrazide conjugates in a specific experimental context, a standardized measurement protocol is necessary. The following protocol describes a common method using time-lapse fluorescence microscopy.

// Nodes A [label="Prepare Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mount on Microscope", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Define Imaging ROI", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Acquire Initial Image (t=0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Continuous Illumination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Acquire Images at\nTime Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Measure Mean Intensity\nin ROI", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Plot Intensity vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Calculate Bleaching Half-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [label="e.g., every 30s", color="#202124"]; F -> G [color="#202124"]; G -> H [color="#202124"]; H -> I [color="#202124"]; F -> E [style=dashed, color="#202124"]; } ` Caption: Experimental workflow for quantifying dye photostability.

Methodology

-

Sample Preparation:

-

Prepare the Cy5.5 hydrazide-labeled sample (e.g., conjugated antibodies on a coverslip, labeled cells).

-

Mount the sample in the desired imaging buffer (e.g., PBS). For comparison, prepare identical samples in a buffer containing a commercial antifade reagent.

-

-

Microscope Setup:

-

Use a fluorescence microscope equipped with a suitable light source (e.g., 640 nm laser or LED) and an emission filter for Cy5.5 (e.g., 660-710 nm bandpass).

-

Set the illumination intensity, camera exposure time, and gain to levels representative of your actual experiment. Crucially, these settings must remain constant throughout the experiment.

-

-

Time-Lapse Acquisition:

-

Focus on a representative region of the sample and define a Region of Interest (ROI).

-

Acquire an initial image (Time = 0).

-

Begin continuous illumination of the sample.

-

Acquire images at fixed time intervals (e.g., every 15-30 seconds) for a duration sufficient to observe significant signal decay (e.g., 5-10 minutes).

-

-

Data Analysis:

-

For each image in the time series, measure the mean fluorescence intensity within the defined ROI.

-

Correct for background fluorescence by subtracting the mean intensity of a region with no sample.

-

Normalize the intensity values to the initial intensity at Time = 0.

-

Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay rate.

-

The photostability can be quantified by calculating the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the t½ or half-life).

-

This protocol allows for the direct comparison of dye stability under different buffer conditions or when comparing different fluorophores, providing essential data for optimizing imaging experiments.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]

- 3. Cy5.5 hydrazide | BroadPharm [broadpharm.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety Data for Cyanine5.5 Hydrazide Dichloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). A comprehensive and official SDS for Cyanine5.5 hydrazide dichloride has not been made publicly available. The information herein is a synthesis of data from various suppliers of similar cyanine dye products. Safety data for related compounds can be conflicting, and therefore, a conservative approach to handling is strongly advised. Always consult the documentation provided by your specific supplier and adhere to all institutional safety protocols.

Chemical Identification and Properties

This compound is a near-infrared (NIR) fluorescent dye commonly used in biological imaging and labeling.[1] Its reactive hydrazide group targets carbonyl compounds like aldehydes and ketones, making it suitable for labeling glycoproteins and antibodies after periodate oxidation.[1][2]

There appear to be discrepancies in the reported chemical formula and molecular weight for this compound among different suppliers. Researchers should verify the specifications of the product they are using.

Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Hydrazide

| Property | Value | Source(s) |

| Molecular Formula | C37H49ClN4O3 | [3] |

| Molecular Weight | 633.27 g/mol | [3] |

| Appearance | Solid, Blue or Dark blue powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Maximum (Ex) | 645 nm | [4] |

| Emission Maximum (Em) | 670 nm | [4] |

| Storage Conditions | -20°C, sealed, away from moisture and light | [5] |

Hazard Identification and Safety Precautions

The hazard classification for cyanine dye hydrazides is inconsistent across suppliers. While some sources for related compounds, such as Cyanine5 Boc-hydrazide, indicate it is not a hazardous substance, others for products like Cy™5.5 Hydrazide classify it as hazardous.[3][6] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.

The primary hazards associated with similar cyanine dyes include irritation to the eyes, skin, and respiratory tract, and potential for allergic reactions.[7][8][9]

Table 2: Summary of Potential Hazards from Related Cyanine Dyes

| Hazard Type | Description | Source(s) |

| Eye Irritation | Causes serious eye irritation. | [7] |

| Skin Irritation | May cause skin irritation and allergic skin reactions. | [6] |

| Inhalation | May cause respiratory irritation. | [8] |

| Ingestion | Harmful if swallowed. | [8] |

Safety Recommendations Flowchart

The following diagram outlines the recommended safety precautions when handling this compound.

Caption: Recommended safety workflow for handling this compound.

First Aid Measures

In case of exposure, follow these general first-aid guidelines, which are standard for handling laboratory chemicals.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [10] |

| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [3][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [3][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][10]

-

Avoid the formation of dust and aerosols.[10]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Wash hands thoroughly after handling.[6]

Storage:

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[6]

Experimental Protocols and Applications

Cyanine5.5 hydrazide is primarily used for the fluorescent labeling of biomolecules containing aldehyde or ketone groups.

General Protocol for Antibody Labeling

-

Antibody Preparation: Dissolve the antibody in an appropriate buffer.

-

Oxidation: Treat the antibody with sodium periodate to generate aldehyde groups on the carbohydrate moieties.

-

Labeling Reaction: Add this compound to the oxidized antibody solution. The hydrazide group will react with the newly formed aldehydes to create a stable hydrazone bond.

-

Purification: Remove the excess dye using size exclusion chromatography or dialysis.

Experimental Workflow for Labeling

The following diagram illustrates the general workflow for labeling biomolecules with this compound.

Caption: General workflow for labeling biomolecules with Cyanine5.5 hydrazide.

This technical guide provides a summary of the available safety and handling information for this compound. Due to the lack of a standardized SDS and conflicting data, users must exercise caution and adhere to the highest safety standards in their laboratory.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cy5.5 hydrazide | BroadPharm [broadpharm.com]

- 3. dcchemicals.com [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 1Source | Cyanine Dye 10 [1source.com]

- 9. assets.greenbook.net [assets.greenbook.net]

- 10. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]

- 11. lumiprobe.com [lumiprobe.com]

The Chemistry of Precision: A Technical Guide to the Reaction of Cyanine5.5 Hydrazide with Carbonyl Groups

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction between the near-infrared (NIR) fluorescent dye Cyanine5.5 (Cy5.5) hydrazide and carbonyl groups (aldehydes and ketones). This bioconjugation technique is pivotal for the specific and efficient labeling of biomolecules, a cornerstone of modern diagnostics, in vivo imaging, and targeted drug delivery. This document provides a detailed overview of the underlying chemical principles, comprehensive experimental protocols, and quantitative data to empower researchers in their applications of this powerful labeling strategy.

Core Principles: The Hydrazone Bond Formation

The reaction between Cy5.5 hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond.[1][2] This reaction is highly specific for aldehydes and ketones, making it an invaluable tool for targeted labeling in complex biological mixtures.[3][4]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The terminal amine of the hydrazide group acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms an unstable tetrahedral intermediate.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable C=N-NH hydrazone linkage.

This reaction is most efficient under slightly acidic conditions (pH 4.5-5.5), which facilitates the dehydration step.[5] While the hydrazone bond is stable under most physiological conditions, it can be reversible under more acidic environments.[3][6] Studies have shown that hydrazone bonds are generally less stable than oxime bonds, another common bioconjugation linkage.[7][8][9]

Quantitative Data for Reaction Optimization

The efficiency of the labeling reaction is influenced by several factors, including the concentration of reactants, the dye-to-protein molar ratio, and reaction time. The following table summarizes key quantitative parameters for a typical labeling reaction of an antibody with Cy5.5 hydrazide.

| Parameter | Recommended Range | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can enhance conjugation efficiency.[10] |

| Sodium Periodate Concentration | 10 mM | Used for the oxidation of antibody glycans to generate aldehydes. Can be adjusted to control the degree of oxidation.[10] |

| Oxidation Time | 30 minutes | Prolonged oxidation can lead to antibody damage.[10] |

| Cy5.5 Hydrazide:Antibody Molar Ratio | 20:1 - 50:1 | The optimal ratio should be determined empirically for each specific antibody and application.[10] |

| Conjugation Time | 2 hours - Overnight | Longer incubation times can lead to a higher degree of labeling.[10] |

| Expected Degree of Labeling (DOL) | 2 - 8 | Represents the average number of dye molecules per antibody. A DOL in this range is generally optimal for most imaging applications.[10][11] |

| Expected Antibody Recovery | >70% | The recovery of the labeled antibody can be influenced by the purification method used.[10] |

Visualizing the Process

To provide a clear understanding of the chemical and procedural steps, the following diagrams illustrate the reaction mechanism and a standard experimental workflow.

Caption: Reaction mechanism of Cy5.5 hydrazide with a carbonyl group.

Caption: Experimental workflow for labeling antibodies with Cy5.5 hydrazide.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the labeling of antibodies with Cy5.5 hydrazide. These should be considered as a starting point and may require optimization for specific applications.

Oxidation of Antibody Glycans

This protocol is designed for the site-specific generation of aldehyde groups on the carbohydrate moieties of IgG antibodies.[10]

Materials:

-

Purified IgG antibody (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)

-

Sodium meta-periodate (NaIO₄)

-

0.1 M Sodium Acetate Buffer, pH 5.5

-

Desalting column

Procedure:

-

Prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5, immediately before use. Protect the solution from light.

-

Add the sodium periodate solution to the antibody solution to a final concentration of 10 mM.

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

To stop the oxidation, immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This removes excess periodate.

Conjugation of Cy5.5 Hydrazide to Oxidized Antibody

Materials:

-

Oxidized antibody in 0.1 M Sodium Acetate Buffer, pH 5.5

-

Cyanine5.5 hydrazide

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column

Procedure:

-

Immediately before use, dissolve the Cy5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL.

-

Add the Cy5.5 hydrazide solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the Cy5.5-antibody conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the colored conjugate, which will elute first.

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Characterization of the Conjugate

The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5.5 (approximately 675 nm).

Formula for DOL Calculation:

DOL = (Amax × εAb) / [(A280 - (Amax × CF280)) × εdye]

Where:

-

Amax is the absorbance of the conjugate at the λmax of Cy5.5.

-

A280 is the absorbance of the conjugate at 280 nm.

-

εAb is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]

-

εdye is the molar extinction coefficient of Cy5.5 at its λmax.

-

CF280 is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). This value is typically provided by the dye manufacturer.

Conclusion

The reaction of Cyanine5.5 hydrazide with carbonyl groups provides a robust and specific method for the fluorescent labeling of biomolecules. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can generate highly effective conjugates for a wide array of applications in biological research and drug development. The protocols and data presented in this guide serve as a comprehensive resource to facilitate the successful implementation of this powerful bioconjugation strategy.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Glycoprotein Labeling with Cyanine5.5 Hydrazide Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye designed for the sensitive and specific labeling of glycoproteins. This carbonyl-reactive dye covalently binds to aldehyde groups, which can be generated on the carbohydrate moieties of glycoproteins through mild periodate oxidation. The resulting fluorescently labeled glycoproteins can be visualized and quantified in various applications, including in-gel analysis, Western blotting, and cell surface labeling. The NIR fluorescence of Cy5.5 offers significant advantages, including low background fluorescence from biological samples and deep tissue penetration, making it particularly suitable for in vivo imaging applications.[1]

This document provides detailed protocols for the use of Cy5.5 hydrazide dichloride in key glycoprotein labeling applications, along with quantitative data to guide experimental design and data interpretation.

Principle of the Method

The labeling strategy is a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄), to create reactive aldehyde groups. Subsequently, the hydrazide moiety of Cyanine5.5 hydrazide dichloride reacts with these aldehyde groups to form a stable covalent hydrazone bond, effectively tagging the glycoprotein with the fluorescent dye.

Data Presentation

The performance of a fluorescent dye is critical for achieving high sensitivity and specificity in labeling experiments. Below is a summary of the key spectral properties of Cyanine5.5 hydrazide and a comparison with other common fluorescent labels for glycoprotein analysis.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |